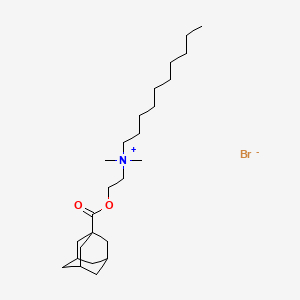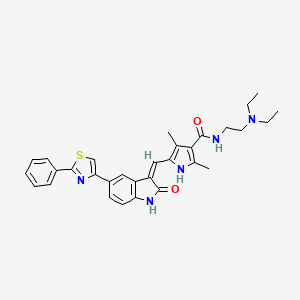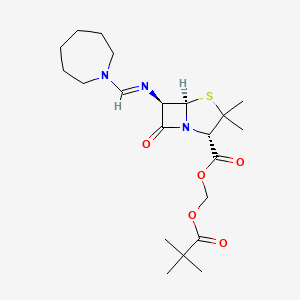
AMMONIUM, (4-(p-ETHYLDIMETHYLAMMONIOPHENYL)BUTYL)ETHYLDIMETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide
Applications De Recherche Scientifique
Herbicidal Ionic Liquids (HILs)
Quaternary ammonium salts, including ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide, have been investigated for their use as herbicides. Research shows that certain quaternary ammonium salts exhibit promising herbicidal activity, with some demonstrating superior efficacy compared to traditional commercial formulations. The study highlights the potential for these compounds in weed control, emphasizing their effectiveness in both greenhouse and field experiments (Marcinkowska et al., 2017).
Antimicrobial Applications
Antimicrobial Activity
The antimicrobial properties of bisquaternary ammonium salts have been explored, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This research underlines the potential use of these compounds in preventing and treating microbial infections (Imam et al., 1983).
Industrial and Material Science Applications
Liquid Crystal Polymer Behavior
Bis(2-hydroxyethyl)ethyl(6-(4-(4-nitrophenyl)azo)phenyl)oxy)hexyl)ammonium derivatives have been studied for their liquid-crystalline behavior, which is crucial for applications in advanced materials and display technologies. The research demonstrates the compounds' ability to form stable smectic phases and their interaction with ionic groups, which is significant for understanding and improving the thermal stability of liquid-crystalline materials (Ujiie & Iimura, 1992).
Electrochemical Properties for Energy Storage
Aliphatic quaternary ammonium salts have been identified as potential components in electrochemical capacitors due to their wide potential window and high ionic conductivity. This finding is particularly relevant for the development of electric double-layer capacitors (EDLCs), offering insights into the physicochemical properties that could enhance the performance and durability of energy storage devices (Sato, Masuda, & Takagi, 2004).
Propriétés
Numéro CAS |
63981-94-2 |
|---|---|
Nom du produit |
AMMONIUM, (4-(p-ETHYLDIMETHYLAMMONIOPHENYL)BUTYL)ETHYLDIMETHYL-, DIIODIDE |
Formule moléculaire |
C18H34I2N2 |
Poids moléculaire |
532.3 g/mol |
Nom IUPAC |
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C18H34N2.2HI/c1-7-19(3,4)16-10-9-11-17-12-14-18(15-13-17)20(5,6)8-2;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YFSZIWUTVIASLF-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)